

Spectroscopic Analysis of Tribenzylamine: A Technical Guide to 1H and 13C NMR Data

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for **tribenzylamine**. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development by presenting detailed spectral information, experimental methodologies, and a clear visualization of the structure-spectra correlation.

Introduction to Tribenzylamine and NMR Spectroscopy

Tribenzylamine, a tertiary amine with three benzyl groups attached to a central nitrogen atom, is a compound of interest in various chemical contexts. Its symmetric structure provides a clear model for understanding the spectroscopic features of benzylic amines. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the expected and reported ¹H and ¹³C NMR chemical shift values for **tribenzylamine**, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Due to the symmetry of the **tribenzylamine**



molecule, the three benzyl groups are chemically equivalent, leading to a simplified NMR spectrum.

¹H NMR Data of Tribenzylamine

The ¹H NMR spectrum of **tribenzylamine** is characterized by signals corresponding to the benzylic methylene protons and the aromatic protons of the phenyl rings.

Proton Type	Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
Methylene Protons	~3.5 - 3.6	Singlet (s)	6Н	-CH₂-
Aromatic Protons	~7.2 - 7.4	Multiplet (m)	15H	Ar-H

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data of Tribenzylamine

The ¹³C NMR spectrum of **tribenzylamine** displays signals for the benzylic carbon and the distinct carbons of the phenyl rings.

Carbon Type	Chemical Shift (δ) [ppm]	Assignment	
Methylene Carbon	~58	-CH₂-	
Aromatic C-H (ortho, meta)	~128.5	Ar-C (ortho, meta)	
Aromatic C-H (para)	~127	Ar-C (para)	
Aromatic C (quaternary)	~139	Ar-C (ipso)	

Note: The assignments for the aromatic carbons are based on typical chemical shift ranges for substituted benzene rings.

Experimental Protocols for NMR Spectroscopy



The acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis. The following is a generalized experimental protocol for the NMR analysis of a small organic molecule like **tribenzylamine**.[1][2]

Sample Preparation

- Dissolution: Approximately 5-20 mg of the purified tribenzylamine sample is dissolved in 0.5-0.7 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃).[1]
- Internal Standard: A small amount of tetramethylsilane (TMS) is often added to the solution to serve as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[1]
- Transfer: The solution is transferred to a standard 5 mm NMR tube. It is important to ensure
 the solution is clear and free of any particulate matter.

Data Acquisition

The NMR spectra are typically recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

¹H NMR Parameters:

- Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.
- Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.[1]
- Pulse Angle: A pulse angle of approximately 30-45 degrees is often employed.[1]

¹³C NMR Parameters:

- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is generally required.[1]
- Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure full relaxation of the carbon nuclei, especially quaternary carbons.[1]
- Pulse Program: A proton-decoupled experiment is standard to simplify the spectrum by removing C-H coupling.



Data Processing

The acquired Free Induction Decay (FID) signal is processed using specialized software. This process involves:

- Fourier Transformation: Conversion of the time-domain FID signal into a frequency-domain spectrum.
- Phase Correction: Adjustment of the phase of the spectrum to obtain pure absorption peaks.
- Baseline Correction: Correction of any distortions in the baseline of the spectrum.
- Referencing: Calibration of the chemical shift scale using the internal standard (TMS at 0.00 ppm).
- Integration: Determination of the relative number of protons corresponding to each signal in the ¹H NMR spectrum.

Visualization of Spectroscopic Assignments

The following diagram illustrates the structure of **tribenzylamine** and the logical correlation between its constituent atoms and their respective NMR signals.

Caption: Molecular structure of **tribenzylamine** and its NMR signal correlations.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of **tribenzylamine**. For more detailed analysis, such as two-dimensional NMR experiments (COSY, HSQC, HMBC), further investigation may be required to unambiguously assign all proton and carbon signals, especially within the aromatic region.

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References



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